molecular formula C18H13F2NO2 B2383433 N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 325978-48-1

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2383433
CAS No.: 325978-48-1
M. Wt: 313.304
InChI Key: MOCNOIBBYFFBFO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the condensation of 2,4-difluoroaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of a nitro group results in an amine .

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in protein-ligand binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of a difluorophenyl group and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-7-6-13(19)10-15(16)20/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCNOIBBYFFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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